AVL-292 benzenesulfonate
AVL-292 benzenesulfonate
AVL-292(cas 1360053-81-1) benzenesulfonate is a covalent, highly selective, orally active small molecule inhibitor of Btk with IC50 value of 0.5 nM; >1400-fold selectivity over the other kinases assayed. AVL-292 forms a covalent bond with Cys481 in Btk and potently inhibits Btk in biochemical (IC50 < 0.5nM) and cellular assays (EC50 1-10 nM) including -IgM stimulation of BCR signaling, B cell proliferation and activation. Ramos cells were treated with AVL-292 for 1 hour followed by stimulation of the BCR with 5 g/mL -IgM for 10 minutes on ice. Cell lysates were immunoblotted for Btk autophosphorylation (Y223), PLC2 phosphorylation as well as activation of downstream Erk signaling. AVL-292 inhibited Btk kinase activity in a cellular setting with EC50 between 1-10 nM.
Brand Name:
Vulcanchem
CAS No.:
1360053-81-1
VCID:
VC0002673
InChI:
InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
SMILES:
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula:
C28H28FN5O6S
Molecular Weight:
581.62
AVL-292 benzenesulfonate
CAS No.: 1360053-81-1
Inhibitors
VCID: VC0002673
Molecular Formula: C28H28FN5O6S
Molecular Weight: 581.62
CAS No. | 1360053-81-1 |
---|---|
Product Name | AVL-292 benzenesulfonate |
Molecular Formula | C28H28FN5O6S |
Molecular Weight | 581.62 |
IUPAC Name | benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9) |
Standard InChIKey | ABSXPNGWJFAPRT-UHFFFAOYSA-N |
SMILES | COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O |
Description | AVL-292(cas 1360053-81-1) benzenesulfonate is a covalent, highly selective, orally active small molecule inhibitor of Btk with IC50 value of 0.5 nM; >1400-fold selectivity over the other kinases assayed. AVL-292 forms a covalent bond with Cys481 in Btk and potently inhibits Btk in biochemical (IC50 < 0.5nM) and cellular assays (EC50 1-10 nM) including -IgM stimulation of BCR signaling, B cell proliferation and activation. Ramos cells were treated with AVL-292 for 1 hour followed by stimulation of the BCR with 5 g/mL -IgM for 10 minutes on ice. Cell lysates were immunoblotted for Btk autophosphorylation (Y223), PLC2 phosphorylation as well as activation of downstream Erk signaling. AVL-292 inhibited Btk kinase activity in a cellular setting with EC50 between 1-10 nM. |
Synonyms | (Z)-N-(3-((E)-(5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4(3H)-ylidene)amino)phenyl)acrylimidic acid compound with benzenesulfonic acid (1:1) |
Reference | 1: Smiljkovic D, Blatt K, Stefanzl G, Dorofeeva Y, Skrabs C, Focke-Tejkl M, Sperr WR, Jaeger U, Valenta R, Valent P. BTK inhibition is a potent approach to block IgE-mediated histamine release in human basophils. Allergy. 2017 Nov;72(11):1666-1676. doi: 10.1111/all.13166. Epub 2017 Apr 20. PubMed PMID: 28328081; PubMed Central PMCID: PMC5655929. 2: Ge Y, Jin Y, Wang C, Zhang J, Tang Z, Peng J, Liu K, Li Y, Zhou Y, Ma X. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Med Chem Lett. 2016 Sep 21;7(12):1050-1055. eCollection 2016 Dec 8. PubMed PMID: 27994736; PubMed Central PMCID: PMC5150693. 3: Wang X, Wong J, Sevinsky CJ, Kokabee L, Khan F, Sun Y, Conklin DS. Bruton's Tyrosine Kinase Inhibitors Prevent Therapeutic Escape in Breast Cancer Cells. Mol Cancer Ther. 2016 Sep;15(9):2198-208. doi: 10.1158/1535-7163.MCT-15-0813. Epub 2016 Jun 2. PubMed PMID: 27256378; PubMed Central PMCID: PMC5145257. 4: Kim E, Yang KS, Kohler RH, Dubach JM, Mikula H, Weissleder R. Optimized Near-IR Fluorescent Agents for in Vivo Imaging of Btk Expression. Bioconjug Chem. 2015 Aug 19;26(8):1513-8. doi: 10.1021/acs.bioconjchem.5b00152. Epub 2015 Jun 9. PubMed PMID: 26017814; PubMed Central PMCID: PMC4772718. 5: Kokabee L, Wang X, Sevinsky CJ, Wang WL, Cheu L, Chittur SV, Karimipoor M, Tenniswood M, Conklin DS. Bruton's tyrosine kinase is a potential therapeutic target in prostate cancer. Cancer Biol Ther. 2015;16(11):1604-15. doi: 10.1080/15384047.2015.1078023. Epub 2015 Sep 18. PubMed PMID: 26383180; PubMed Central PMCID: PMC4846115. 6: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428. 7: Robak T, Robak E. Tyrosine kinase inhibitors as potential drugs for B-cell lymphoid malignancies and autoimmune disorders. Expert Opin Investig Drugs. 2012 Jul;21(7):921-47. doi: 10.1517/13543784.2012.685650. Epub 2012 May 22. Review. PubMed PMID: 22612424. |
PubChem Compound | 74892828 |
Last Modified | Dec 05 2021 |
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